molecular formula C27H37NO3 B14199652 tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate CAS No. 920982-61-2

tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate

Cat. No.: B14199652
CAS No.: 920982-61-2
M. Wt: 423.6 g/mol
InChI Key: GGMHHZSAMBAMIA-UHFFFAOYSA-N
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Description

tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate typically involves the following steps:

    Formation of 9-nonyl-9H-carbazole: This can be achieved by alkylation of carbazole with nonyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The 9-nonyl-9H-carbazole is then reacted with tert-butyl bromoacetate in the presence of a base like sodium hydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous conditions.

Major Products

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: 9-nonyl-9H-carbazol-2-ylmethanol.

    Substitution: 9-nonyl-9H-carbazol-2-ylacetic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate is used as an intermediate in the synthesis of more complex carbazole derivatives

Biology

In biological research, carbazole derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This compound may be explored for similar biological activities, although specific studies on this compound may be limited.

Medicine

While specific medical applications of this compound are not well-documented, carbazole derivatives have shown promise in medicinal chemistry. They have been investigated for their potential to inhibit enzymes, modulate receptors, and interact with DNA.

Industry

In industry, this compound could be used in the development of new materials for electronic devices, coatings, and polymers. Its unique structure may impart desirable properties such as thermal stability, photostability, and electrical conductivity.

Mechanism of Action

The mechanism of action of tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate would depend on its specific application. In general, carbazole derivatives can interact with biological targets such as enzymes, receptors, and DNA through various mechanisms, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The ester group may also undergo hydrolysis to release the active carbazole moiety, which can then exert its effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl [(9-ethyl-9H-carbazol-2-yl)oxy]acetate: Similar structure with an ethyl group instead of a nonyl group.

    tert-Butyl [(9-phenyl-9H-carbazol-2-yl)oxy]acetate: Similar structure with a phenyl group instead of a nonyl group.

    tert-Butyl [(9-methyl-9H-carbazol-2-yl)oxy]acetate: Similar structure with a methyl group instead of a nonyl group.

Uniqueness

tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate is unique due to its long nonyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. The nonyl group may enhance the compound’s solubility in nonpolar solvents, increase its hydrophobicity, and potentially affect its biological activity.

Properties

CAS No.

920982-61-2

Molecular Formula

C27H37NO3

Molecular Weight

423.6 g/mol

IUPAC Name

tert-butyl 2-(9-nonylcarbazol-2-yl)oxyacetate

InChI

InChI=1S/C27H37NO3/c1-5-6-7-8-9-10-13-18-28-24-15-12-11-14-22(24)23-17-16-21(19-25(23)28)30-20-26(29)31-27(2,3)4/h11-12,14-17,19H,5-10,13,18,20H2,1-4H3

InChI Key

GGMHHZSAMBAMIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)OC(C)(C)C

Origin of Product

United States

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